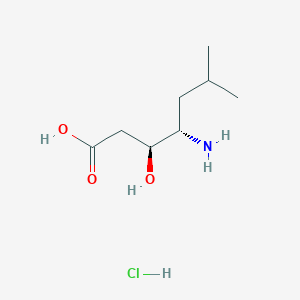

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride

Description

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride is a stereochemically defined amino acid derivative with a branched heptanoic acid backbone. Its hydrochloride salt enhances solubility and crystallinity, making it valuable in pharmaceutical and peptide synthesis applications. Key structural features include:

- Molecular formula: C₈H₁₆ClNO₃ (derived from parent acid + HCl).

- Stereochemistry: (3S,4S) configuration confirmed via X-ray crystallography (Flack parameter = -0.04(2)) .

- Crystal structure: Monoclinic (P12₁1 space group) with lattice parameters a = 6.2327(3) Å, b = 7.9360(3) Å, c = 14.1536(5) Å, β = 99.709(4)°, and V = 690.1 ų .

- Hydrogen bonding: Chloride ion acts as a triple acceptor, forming strong interactions with ammonium (N–H···Cl, 2.27 Å) and carboxylic acid (O–H···Cl, 164°) groups .

Properties

IUPAC Name |

(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-5(2)3-6(9)7(10)4-8(11)12;/h5-7,10H,3-4,9H2,1-2H3,(H,11,12);1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKUKNWARDYDKC-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](CC(=O)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation and Coupling with Meldrum’s Acid

In the initial step, Boc-protected L-leucine reacts with Meldrum’s acid in the presence of a coupling agent such as isopropenyl chloroformate and a base like 4-dimethylaminopyridine (DMAP). This reaction, conducted in methylene chloride at −5°C, generates a mixed anhydride intermediate (Compound III). The mechanism proceeds via nucleophilic acyl substitution, where Meldrum’s acid activates the carboxyl group of leucine for subsequent cyclization.

Example Reaction Conditions:

Thermal Cyclization to Tautomeric Intermediate

Heating Compound III in a solvent such as methylene chloride at 30–100°C induces cyclization, forming a bicyclic lactone (Compound IV-IVa). This step is critical for establishing the pyrrolidinone scaffold, which templates the stereochemistry of subsequent reductions. The reaction proceeds via a keto-enol tautomerism, preserving the chirality of the leucine side chain.

Key Observations:

Stereoselective Reduction with Sodium Borohydride

The pyrrolidinone intermediate undergoes reduction using sodium borohydride (NaBH₄) in an acidic medium (e.g., acetic acid/CH₂Cl₂). This step selectively reduces the ketone to a secondary alcohol while inducing cis-diol geometry through asymmetric induction. The reaction’s stereochemical outcome is attributed to the borohydride’s approach from the less hindered face of the pyrrolidinone ring.

Experimental Data:

Ring-Opening and Deprotection

The reduced pyrrolidinone (Compound V) is subjected to acid hydrolysis (e.g., HCl/dioxane) to cleave the lactone ring and remove the Boc protecting group. This step yields the free amino acid, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Critical Parameters:

-

Acid Strength: 1 N HCl ensures complete deprotection without racemization.

-

Salt Formation: Excess HCl in ethyl acetate precipitates the hydrochloride salt, which is isolated via filtration.

Stereochemical Control and Optimization

The (3S,4S) configuration is achieved through:

-

Chiral Pool Strategy: Use of enantiomerically pure Boc-L-leucine ensures the starting material’s stereochemistry propagates through the synthesis.

-

Asymmetric Induction: The rigid pyrrolidinone intermediate directs the reducing agent to the desired face, minimizing diastereomer formation.

-

Minimizing Racemization: Low temperatures (−5°C to 0°C) during key steps prevent epimerization at the α-carbon.

Table 1: Impact of Reaction Conditions on Stereochemical Purity

| Step | Condition | Stereopurity (%) | Yield (%) |

|---|---|---|---|

| Coupling | −5°C, DMAP | 99 | 70 |

| Reduction | 0°C, NaBH₄/CH₃COOH | 99 | 70 |

| Deprotection | 1 N HCl, reflux | 98 | 83 |

Alternative Synthetic Routes

Solid-Phase Synthesis

Hypothetically, solid-phase peptide synthesis (SPPS) could assemble the compound on a resin. However, the hydroxy and amino groups’ proximity poses challenges in orthogonal protection, making this route impractical for large-scale production.

Purification and Characterization

Final purification typically involves:

-

Column Chromatography: Silica gel with hexane/ethyl acetate gradients removes byproducts.

-

Recrystallization: Ethanol/water mixtures yield crystalline hydrochloride salt.

Characterization Data:

-

Optical Rotation: [α]D = −15° (c = 1, MeOH) for the free amino acid.

-

NMR (400 MHz): δ 7.40 (m, 5H, Ar-H), 5.22 (q, 2H, CH₂), 1.22 (d, 3H, CH₃).

Industrial-Scale Considerations

For bulk production, the process is optimized for:

-

Cost Efficiency: Replacing DMAP with cheaper bases like pyridine.

-

Solvent Recovery: Distillation and reuse of CH₂Cl₂.

-

Catalytic Hydrogenation: Substituting NaBH₄ with H₂/Pd-C for greener reductions.

Challenges and Limitations

-

Sensitivity to Acid: The Boc group requires careful handling during deprotection to prevent premature cleavage.

-

Byproduct Formation: Over-reduction or epimerization may occur if temperature controls lapse.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

Statine serves as a crucial building block in peptide synthesis. It is often used as a protective group during the solid-phase synthesis of peptides. The presence of the hydroxyl and amino groups allows for selective reactions that enhance the efficiency and yield of peptide formation. This application is vital in the design of peptide-based therapeutics.

Table: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Properties | Applications |

|---|---|---|

| Statine | Enhances selectivity and efficiency | Peptide therapeutics |

| Fmoc | Easy removal under mild conditions | General peptide synthesis |

| Boc | Stable under basic conditions | Synthesis of complex peptides |

Drug Development

Therapeutic Applications

Statine has been identified as a potential therapeutic agent, particularly in the development of drugs targeting specific biological pathways. Its structure allows it to mimic natural substrates, making it useful in designing inhibitors for various enzymes.

Case Study: HIV Inhibition

Research has shown that (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid can inhibit HIV replication by binding to the HIV reverse transcriptase enzyme. This interaction suggests its potential use in antiretroviral therapies .

Biotechnology

Bioconjugation and Protein Engineering

In biotechnology, Statine is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This capability facilitates the development of targeted drug delivery systems and enhances the stability and efficacy of biologically active molecules.

Material Science Applications

The compound is also explored for creating advanced materials such as hydrogels for biomedical applications due to its biocompatibility and ability to form stable interactions with biological tissues.

Research in Neuroscience

Neurotransmitter Studies

Statine contributes to neuroscience research by providing insights into neurotransmitter systems. It is involved in studies aimed at understanding neurological disorders and developing potential treatments. Its unique structure allows researchers to explore its effects on synaptic transmission and neuroprotection.

Cosmetic Formulations

Skin Health Applications

The amino acid properties of Statine make it an attractive candidate for cosmetic formulations aimed at enhancing skin health and hydration. Its incorporation into skincare products may improve moisture retention and overall skin appearance.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound is crucial for its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Statin (4-Amino-3-hydroxy-6-methylheptanoic Acid)

- Molecular formula: C₈H₁₇NO₃ (base compound without HCl).

- Key differences: Lacks the hydrochloride salt, reducing crystallinity and solubility in polar solvents.

- Applications : Precursor for statin drugs targeting cholesterol biosynthesis.

(2S,3S)-3-Amino-2-hydroxyheptanoic Acid

- Molecular formula: C₇H₁₃NO₃.

- Key differences: Shorter carbon chain (heptanoic vs. hexanoic acid backbone). Hydroxy and amino groups at C2 and C3 (vs. C3 and C4 in the target compound), altering stereoelectronic properties .

Boc-(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic Acid

- Molecular formula: C₁₅H₂₇NO₅ (Boc-protected derivative).

- Key differences :

- Applications : Intermediate in peptide drug development.

Fmoc-(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic Acid

- Molecular formula: C₂₃H₂₅NO₅ (Fmoc-protected derivative).

- Key differences :

- Applications : Preferred for automated peptide synthesizers due to mild deprotection conditions.

Comparative Data Table

Research Findings and Implications

- Crystallinity: The hydrochloride salt’s robust hydrogen-bonding network (N–H···Cl, O–H···Cl) enables high thermal stability (m.p. 451–454 K) compared to non-ionic analogs .

- Stereochemical specificity : The (3S,4S) configuration is critical for binding to enzymatic active sites, as seen in statin derivatives .

- Synthetic utility : Boc/Fmoc derivatives address solubility challenges in peptide coupling, though the hydrochloride form is preferred for crystallographic studies .

Biological Activity

(3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride, commonly known as Statine, is a significant amino acid derivative with diverse biological activities. This compound has been extensively studied for its applications in peptide synthesis, drug development, and its role in neuroscience. This article explores the biological activity of Statine, highlighting its mechanisms, applications, and relevant research findings.

Statine is characterized by its unique structure, which includes a hydroxyl group and an amino group that contribute to its biological functions. The molecular formula is , and it exhibits specific stereochemistry that is crucial for its activity.

1. Peptide Synthesis

Statine is widely utilized as a building block in peptide synthesis. It acts as a protective group that enhances the efficiency of solid-phase peptide synthesis (SPPS) by allowing selective reactions. This property is critical in developing peptide-based therapeutics that target specific biological pathways .

2. Drug Development

Statine derivatives have shown promise in drug development, particularly in creating inhibitors for various enzymes. For instance, it has been identified as a potent inhibitor of aspartic proteases, which are critical in numerous physiological processes and disease states . The compound's ability to mimic natural substrates makes it an attractive candidate for designing novel therapeutic agents.

3. Neuroscience Applications

Research indicates that Statine plays a role in neurotransmitter systems, particularly in modulating neurotransmission related to neurological disorders. Its structural similarity to certain neurotransmitters allows it to interact with receptor sites, potentially influencing synaptic activity and providing insights into treatments for conditions such as depression and anxiety .

4. Cosmetic Formulations

Due to its amino acid properties, Statine has been explored in cosmetic formulations aimed at enhancing skin hydration and health. Its incorporation into skincare products may offer benefits related to skin barrier function and moisture retention .

Table 1: Summary of Key Research Studies on Statine

The biological activity of Statine can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : Statine's ability to mimic substrate structures enables it to bind effectively to enzyme active sites, inhibiting their function.

- Neurotransmitter Modulation : Its structural similarity to neurotransmitters allows it to influence receptor binding and signaling pathways within the nervous system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically begins with chiral precursors (e.g., hydroxybutanoic acid derivatives) and involves amination, hydroxyl protection, and subsequent HCl salt formation. Key steps include stereochemical control via chiral catalysts or enzymatic resolution to preserve the (3S,4S) configuration. Purification often employs recrystallization or chromatography. Reaction optimization may require adjusting pH (e.g., acetate buffers) and temperature to minimize racemization .

Q. How can researchers validate the stereochemical purity of this compound during synthesis?

- Methodological Answer : Use chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases to resolve enantiomers. Complementary techniques like circular dichroism (CD) spectroscopy or X-ray crystallography confirm absolute configuration. PubChem-derived InChI and stereodescriptors (e.g., InChI=1S/C5H11NO3.ClH...) provide reference data for comparison .

Q. What analytical methods are recommended for characterizing stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies in PBS (pH 7.4) or simulated biological fluids at 4°C, 25°C, and 37°C. Monitor degradation via LC-MS or NMR to identify hydrolysis products (e.g., free amino acid or lactone formation). Thermal gravimetric analysis (TGA) assesses decomposition points .

Advanced Research Questions

Q. How does the stereochemistry of (3S,4S)-configured analogs influence biological activity compared to their (3R,4R) counterparts?

- Methodological Answer : Comparative studies using enantiomer pairs (e.g., (3S,4S) vs. (3R,4R)) in receptor-binding assays (e.g., GPCRs) reveal stereospecific interactions. For example, (3S,4S) analogs may exhibit higher affinity for amino acid transporters due to spatial compatibility with binding pockets. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Meta-analysis of bioactivity data should account for variables like assay type (cell-free vs. cellular), buffer composition, and impurity profiles. Reproduce experiments under standardized conditions (e.g., IL-6 or MMP3 inhibition assays) with rigorous controls. Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. functional cellular assays) .

Q. How can computational modeling predict the compound's interaction with metabolic enzymes (e.g., cytochrome P450)?

- Methodological Answer : Use QSAR models or molecular dynamics simulations (e.g., GROMACS) to map interactions with CYP450 isoforms. Parameterize models with DFT-calculated electronic properties (e.g., HOMO/LUMO energies). Validate predictions with in vitro microsomal stability assays .

Q. What are the limitations of using this compound in in vivo studies, and how can they be mitigated?

- Methodological Answer : Low oral bioavailability due to high polarity may require prodrug derivatization (e.g., esterification of the carboxylic acid). Pharmacokinetic studies in rodents with IV/PO dosing can quantify absorption barriers. Nanoformulation (e.g., liposomes) enhances delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.